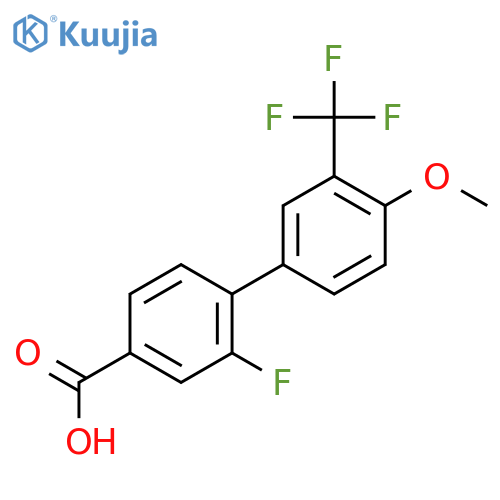

Cas no 1261937-02-3 (3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid)

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- DTXSID00692161

- MFCD18322809

- 2-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid

- 3-FLUORO-4-(4-METHOXY-3-TRIFLUOROMETHYLPHENYL)BENZOIC ACID

- 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

- 1261937-02-3

- 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

-

- MDL: MFCD18322809

- インチ: InChI=1S/C15H10F4O3/c1-22-13-5-3-8(6-11(13)15(17,18)19)10-4-2-9(14(20)21)7-12(10)16/h2-7H,1H3,(H,20,21)

- InChIKey: AINHGMFSDCMVNW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 314.05660683Da

- どういたいしつりょう: 314.05660683Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 399

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 46.5Ų

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB330086-5g |

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%; . |

1261937-02-3 | 95% | 5g |

€1159.00 | 2024-04-20 | |

| abcr | AB330086-5 g |

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%; . |

1261937-02-3 | 95% | 5g |

€1,159.00 | 2022-06-10 |

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid 関連文献

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acidに関する追加情報

Comprehensive Overview of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid (CAS No. 1261937-02-3)

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid (CAS No. 1261937-02-3) is a fluorinated aromatic compound with significant applications in pharmaceutical and materials science research. This benzoic acid derivative features a unique molecular structure combining fluoro and trifluoromethyl substituents, which enhance its electronic properties and bioavailability. Researchers increasingly focus on such fluorinated compounds due to their potential in drug discovery, particularly for targeting metabolic enzymes and inflammatory pathways.

The compound's methoxy-trifluoromethylphenyl moiety contributes to its lipophilicity, making it valuable for medicinal chemistry applications where membrane permeability is critical. Recent studies highlight its role as a building block in synthesizing kinase inhibitors and GPCR modulators—key areas in cancer therapy and neurological disorder research. Its CAS number 1261937-02-3 is frequently searched in chemical databases alongside terms like "fluorinated drug intermediates" and "bioactive aromatic acids", reflecting industry demand for specialized synthons.

In material science, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid serves as a precursor for liquid crystal formulations and organic electronic materials. The trifluoromethyl group improves thermal stability—a sought-after property in OLED development—while the carboxylic acid functionality enables covalent attachment to surfaces or polymers. This dual applicability aligns with trending searches for "multifunctional fluorophores" and "high-performance organic materials" in scientific literature.

Synthetic protocols for this compound often involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution, techniques widely discussed in green chemistry forums. Environmental considerations drive interest in solvent-free synthesis methods for such fluorinated aromatics, with researchers optimizing yields while reducing hazardous byproducts. The compound's chromatographic purification parameters are another frequent search topic among process chemists.

Analytical characterization of CAS 1261937-02-3 typically includes HPLC-MS and NMR spectroscopy, with particular attention to the 19F-NMR signal patterns that confirm its structural integrity. These quality control aspects are crucial given the compound's use in preclinical studies, where purity standards exceed 98%. Recent publications correlate its logP values with improved blood-brain barrier penetration—a hot topic in CNS drug design communities.

Regulatory databases show growing patent activity involving this benzene derivative, particularly in combination therapies for autoimmune diseases. Its meta-substituted aromatic core allows strategic modifications, addressing current challenges in drug resistance and selective targeting. Such innovations respond to frequent queries about "next-generation small molecule scaffolds" in pharmaceutical R&D.

Storage recommendations for 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid emphasize protection from light and moisture—common concerns reflected in chemical handling searches. Suppliers often provide COA documentation detailing residual solvent levels and heavy metal content, meeting stringent GMP standards for research-grade chemicals.

Emerging applications include its use as a fluorescence quencher in molecular probes, leveraging the electron-withdrawing effects of its substituents. This aligns with nanotechnology trends exploring smart sensors for biomarker detection. The compound's structure-activity relationships continue to inspire computational chemistry studies, particularly in QSAR modeling of fluorinated therapeutics.

1261937-02-3 (3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid) 関連製品

- 20532-28-9(benzothiophen-5-amine)

- 857787-38-3(2-hydroxy-3,3-dimethylheptanoic acid)

- 2034506-45-9(2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide)

- 1258652-16-2(2-(3,5-dimethylphenyl)amino-N-phenylacetamide hydrochloride)

- 2228229-86-3(1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine)

- 850928-55-1(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-(pentylsulfanyl)-1,3-oxazole)

- 2411242-60-7(5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride)

- 2227914-95-4((2R)-4-(1H-pyrrol-3-yl)butan-2-ol)

- 2411327-66-5(tert-butyl N-(3-{2-(2E)-4-(dimethylamino)but-2-enamidoethyl}cyclobutyl)carbamate)

- 862691-54-1(5-bromo-1-2-(3-methylphenoxy)ethyl-2,3-dihydro-1H-indole-2,3-dione)